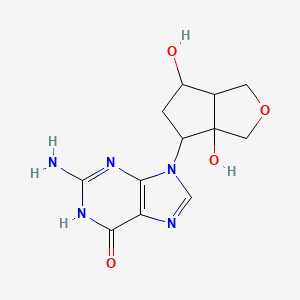

Entecavir Impurity 14

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15N5O4 |

|---|---|

Molecular Weight |

293.28 g/mol |

IUPAC Name |

9-(3a,6-dihydroxy-1,3,4,5,6,6a-hexahydrocyclopenta[c]furan-4-yl)-2-amino-1H-purin-6-one |

InChI |

InChI=1S/C12H15N5O4/c13-11-15-9-8(10(19)16-11)14-4-17(9)7-1-6(18)5-2-21-3-12(5,7)20/h4-7,18,20H,1-3H2,(H3,13,15,16,19) |

InChI Key |

UFPRRUBSRXSXDT-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C2COCC2(C1N3C=NC4=C3N=C(NC4=O)N)O)O |

Origin of Product |

United States |

Synthetic Origin and Formation Mechanisms of Entecavir Impurity 14

Elucidation of Potential Synthesis-Related Pathways for Entecavir Impurity 14

This compound is recognized as a process-related impurity that can emerge during the synthesis of Entecavir. Its formation is intrinsically linked to the multi-step chemical reactions required to construct the complex Entecavir molecule.

Research indicates that this compound is a protected intermediate in the total synthesis of Entecavir. cleanchemlab.comsynzeal.comaquigenbio.comub.edu The synthesis route involves the coupling of a cyclopentane (B165970) intermediate with a purine (B94841) derivative, a process that may involve a Mitsunobu reaction. ub.edu The resulting intermediate, identified as this compound, is a precursor to the final active pharmaceutical ingredient. This impurity can be carried over into the final drug substance if the subsequent deprotection step, which converts the intermediate into Entecavir, is incomplete. ub.edu The chemical identity of this synthetic intermediate is (1S,2S,3R,5R)-3-(Benzyloxy)-5-(6-(benzyloxy)-2-(((4-methoxyphenyl)diphenylmethyl)amino)-9H-purin-9-yl)-2-((benzyloxy)methyl)cyclopentan-1-ol. cleanchemlab.comsynzeal.com

Table 1: Chemical Identification of Synthetic this compound

| Attribute | Details | Reference |

|---|---|---|

| Chemical Name | (1S,2S,3R,5R)-3-(Benzyloxy)-5-(6-(benzyloxy)-2-(((4-methoxyphenyl)diphenylmethyl)amino)-9H-purin-9-yl)-2-((benzyloxy)methyl)cyclopentan-1-ol | cleanchemlab.comsynzeal.com |

| CAS Number | 1354695-74-1 | cleanchemlab.comsynzeal.comaquigenbio.com |

| Molecular Formula | C52H49N5O5 | synzeal.comaquigenbio.com |

| Origin | Process-related impurity from an incomplete final deprotection step in Entecavir synthesis. | ub.edu |

Investigation of Entecavir Degradation Processes Yielding this compound

Entecavir can degrade under various stress conditions to form impurities, one of which has also been identified as Impurity 14. The formation of this degradant is highly dependent on environmental factors such as pH, temperature, and the presence of oxidizing agents.

Hydrolytic Degradation Pathways to this compound

The stability of Entecavir to hydrolysis is a subject of conflicting reports, likely due to differing experimental conditions. One set of forced degradation studies concluded that Entecavir is stable when subjected to neutral water hydrolysis at 60°C for 24 hours and acid hydrolysis with 0.1 N HCl at 80°C. rjpbcs.com Conversely, other research indicates that Entecavir undergoes extensive degradation under acid hydrolysis stress conditions. researchgate.netnih.gov In alkaline conditions, such as 0.1 N NaOH at 80°C, only minor degradation was observed. rjpbcs.comjuniperpublishers.com

Table 2: Summary of Entecavir Forced Hydrolytic Degradation Studies

| Condition | Observation | Reference |

|---|---|---|

| Acid Hydrolysis | No degradation observed (0.1 N HCl, 80°C, 24h). | rjpbcs.com |

| Acid Hydrolysis | Extensive degradation occurred. | researchgate.netnih.gov |

| Base Hydrolysis | Minor degradation observed (0.1 N NaOH, 80°C, 24h). | rjpbcs.comjuniperpublishers.com |

| Neutral Hydrolysis | No major degradation products observed (Water, 60°C, 24h). | rjpbcs.com |

Oxidative Degradation Pathways to this compound

There is a consensus in the scientific literature that Entecavir is highly susceptible to oxidative degradation. rjpbcs.comresearchgate.netnih.gov Significant degradation, reported to be approximately 87.7%, occurs when the drug is exposed to 3% hydrogen peroxide. rjpbcs.comresearchgate.net The development of analytical methods specifically to determine Entecavir in the presence of its oxidative degradation product underscores the significance of this pathway. nih.gov While the behavior of Entecavir under Fenton-like reactions shows effective degradation, the specific pathways leading to Impurity 14 under these conditions remain a subject for further study.

Thermal Degradation Pathways to this compound

Thermal stress is a key factor in the formation of this compound, particularly within formulated products. While studies on the dry drug powder exposed to heat at 60°C for 10 days showed no degradation, the presence of water and certain excipients dramatically changes its stability. rjpbcs.comresearchgate.net

Heating Entecavir formulations above 65°C can trigger dehydration of the Entecavir monohydrate form, potentially leading to side reactions that generate Impurity 14. Thermal analysis shows this dehydration event begins at approximately 65.61°C. scielo.br The presence of lactose (B1674315) monohydrate as an excipient has been shown to accelerate the thermal degradation of Entecavir at temperatures between 128°C and 156°C. scielo.br

Table 3: Entecavir Stability Under Thermal Stress

| Condition | Observation | Reference |

|---|---|---|

| Dry Heat | Stable (60°C for 10 days). | rjpbcs.comresearchgate.net |

| Formulation (Heat) | Dehydration and potential generation of Impurity 14 (>65°C). | |

| Formulation with Lactose | Accelerated degradation at elevated temperatures (128–156°C). | scielo.br |

Influence of Process Parameters and Environmental Factors on this compound Formation Kinetics

The rate of formation for this compound is significantly influenced by several process and environmental factors.

Temperature : Elevated temperatures, particularly above 65°C, are a primary driver for the degradation of Entecavir into impurities, especially in its formulated state. scielo.br

Excipients : The choice of excipients is critical. Lactose monohydrate has been identified as being chemically incompatible with Entecavir, accelerating its thermal degradation. scielo.br In contrast, other common excipients such as microcrystalline cellulose, povidone, crospovidone, and magnesium stearate (B1226849) have demonstrated compatibility. scielo.br

pH : The stability of Entecavir is pH-dependent. It is most vulnerable to degradation in acidic and oxidative environments, with some sensitivity in alkaline conditions. rjpbcs.comresearchgate.netjuniperpublishers.com

Oxidizing Agents : The presence of oxidizing agents like hydrogen peroxide can cause rapid and extensive degradation of Entecavir. rjpbcs.comresearchgate.net

Table of Compounds

Mechanistic Studies on the Chemical Transformations Leading to this compound

The formation of this compound is principally associated with thermal stress. Mechanistic studies indicate that the chemical transformation is not a result of simple hydrolysis or photolysis but rather a consequence of molecular changes induced by heat.

Heating Entecavir formulations, particularly above 65°C, can induce the dehydration of Entecavir monohydrate, the common form of the active pharmaceutical ingredient (API). scielo.br This process, which involves the loss of a water molecule from the crystal lattice, can lead to the formation of an anhydrous form of Entecavir. scielo.br It is during this transition and under continued thermal stress that side reactions can occur, resulting in the generation of this compound.

While detailed step-by-step reaction mechanisms are not extensively published, the structural name of Impurity 14, identified as 9-(3a,6-dihydroxy-1,3,4,5,6,6a-hexahydrocyclopenta[c]furan-4-yl)-2-amino-1H-purin-6-one, suggests a significant intramolecular rearrangement or cyclization has occurred on the cyclopentyl portion of the Entecavir molecule. This transformation likely involves the functional groups present on the carbocyclic ring of Entecavir, which are susceptible to chemical degradation. scielo.br Forced degradation studies have shown that Entecavir is susceptible to degradation under oxidative and certain hydrolytic conditions, though it is relatively stable under thermal stress alone in the absence of interacting excipients. nih.gov The formation of Impurity 14 appears to be a specific thermal degradation pathway that becomes more prominent in the presence of certain formulation components.

Excipient Interactions Facilitating this compound Formation

The presence of certain excipients in a pharmaceutical formulation can significantly influence the stability of the API and facilitate the formation of impurities. In the case of Entecavir, a notable interaction occurs with lactose monohydrate, a common filler and binder in tablet formulations. researchgate.net

Studies utilizing thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), have demonstrated a chemical incompatibility between Entecavir and lactose monohydrate. scielo.brresearchgate.net When binary mixtures of Entecavir and lactose are subjected to elevated temperatures (e.g., 128–156°C), the degradation of Entecavir is accelerated, leading to the formation of impurities, including Impurity 14. scielo.br The thermal profile of the mixture shows significant changes compared to the profiles of the individual components, indicating a chemical interaction. scielo.br

The likely mechanism for this interaction is a Maillard reaction, a well-known chemical reaction between the amino group of an API and a reducing sugar like lactose. Entecavir possesses a primary amino group in its purine ring structure, making it susceptible to this type of reaction. The reaction can lead to the formation of adducts, such as the specifically named "Entecavir Lactose Adduct Impurity," and can act as a catalyst for further degradation pathways, especially under thermal stress.

To mitigate this incompatibility, formulation studies have been conducted to identify suitable alternative excipients. These studies have shown that Entecavir is compatible with a range of other common excipients.

| Excipient | Compatibility with Entecavir | Supporting Evidence |

|---|---|---|

| Lactose Monohydrate | Incompatible | TGA/DTA shows chemical interaction and accelerated degradation at elevated temperatures. scielo.brresearchgate.net |

| Microcrystalline Cellulose | Compatible | Thermal analysis and HPLC tests show no significant interaction. scielo.brresearchgate.net |

| Crospovidone | Compatible | Thermal analysis and HPLC tests show no significant interaction. scielo.brresearchgate.net |

| Titanium Dioxide | Compatible | Thermal analysis indicates no chemical interaction. scielo.brresearchgate.net |

| Magnesium Stearate | Compatible | Thermal analysis indicates no chemical interaction. scielo.brresearchgate.net |

| Hypromellose (HPMC) | Compatible | Thermal analysis indicates no chemical interaction. scielo.brresearchgate.net |

| Polyethylene Glycol (PEG) | Compatible | Thermal analysis indicates no chemical interaction. scielo.brresearchgate.net |

| Povidone | Compatible | Thermal analysis indicates no chemical interaction. scielo.brresearchgate.net |

| Mannitol | Compatible | Proposed as a suitable replacement for lactose; HPLC tests confirm compatibility. scielo.brresearchgate.net |

The research findings strongly suggest that avoiding the use of lactose monohydrate in Entecavir formulations is crucial for preventing the formation of this compound and ensuring the long-term stability of the drug product. scielo.brresearchgate.net

Advanced Analytical Methodologies for Entecavir Impurity 14

Development and Validation of Chromatographic Techniques for Entecavir Impurity 14 Quantitation

Chromatographic techniques are the cornerstone for the separation, detection, and quantification of impurities in pharmaceutical substances. The development of robust and validated chromatographic methods is essential for ensuring that the levels of this compound in the active pharmaceutical ingredient (API) and finished dosage forms remain within the stringent limits set by regulatory authorities.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of Entecavir and its related substances, including Impurity 14. researchgate.netinnovareacademics.innih.govjbiochemtech.comasianpubs.org Reversed-phase HPLC (RP-HPLC) is the most common mode of separation, typically employing a C18 column. researchgate.netnih.govresearchgate.netheraldopenaccess.us

Method development involves a systematic optimization of various chromatographic parameters to achieve adequate separation and sensitivity. Key parameters that are often fine-tuned include the mobile phase composition, pH, column type, and detection wavelength. For instance, a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (like acetonitrile (B52724) or methanol) is commonly used as the mobile phase. innovareacademics.injbiochemtech.comnih.gov The pH of the mobile phase is a critical factor influencing the retention and peak shape of ionizable compounds like Entecavir and its impurities.

Several validated RP-HPLC methods for the determination of Entecavir and its impurities have been reported in the literature. jbiochemtech.comresearchgate.net These methods are validated according to the International Council for Harmonisation (ICH) guidelines, ensuring their accuracy, precision, linearity, specificity, and robustness. innovareacademics.injbiochemtech.com A typical HPLC method for impurity profiling would involve a gradient elution to resolve all potential impurities from the main Entecavir peak. The detection is usually carried out using a UV detector, with the wavelength selected based on the UV absorption maxima of Entecavir and its impurities, often around 254 nm. nih.govjbiochemtech.comresearchgate.net

The table below summarizes typical parameters for an HPLC method for Entecavir impurity analysis.

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.govnih.gov |

| Mobile Phase A | Aqueous Buffer (e.g., 20 mM Ammonium Acetate, pH 3) nih.gov |

| Mobile Phase B | Acetonitrile or Methanol innovareacademics.innih.gov |

| Elution Mode | Gradient or Isocratic jbiochemtech.comnih.gov |

| Flow Rate | 1.0 mL/min researchgate.netjbiochemtech.com |

| Detection | UV at ~254 nm nih.govjbiochemtech.com |

| Column Temperature | Ambient or controlled (e.g., 30 °C) researchgate.net |

It has been demonstrated that with a developed HPLC method, Entecavir and its diastereomeric impurities can be detected at levels below 0.009% relative to a 500 μg/ml test concentration. researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times, improved resolution, and higher sensitivity. This is achieved by using columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures.

For the analysis of Entecavir and its impurities, UHPLC methods can provide significant advantages. The enhanced resolving power of UHPLC is particularly beneficial for separating closely eluting impurities, including isomers of Entecavir. Several UPLC-MS/MS methods have been reported for the analysis of Entecavir, which could be adapted for impurity profiling. researchgate.net

A validated stability-indicating RP-UHPLC method allows for the separation of Entecavir from its degradation products and process-related impurities. The typical parameters for a UHPLC method would be similar to HPLC but with a shorter column length, smaller particle size, and a higher flow rate, leading to a much shorter run time.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. sigmaaldrich.com In the context of Entecavir synthesis, GC could be applicable for the determination of residual solvents or volatile reagents used in the manufacturing process. However, for a non-volatile impurity like this compound, direct analysis by GC is not feasible.

Derivatization techniques could potentially be employed to convert the non-volatile impurity into a more volatile derivative suitable for GC analysis. For instance, silylation is a common derivatization method for compounds containing active hydrogen atoms. However, given the complexity of the this compound structure, developing a robust and reproducible derivatization-GC method would be challenging and is not a commonly reported approach. HPLC and LC-MS remain the preferred techniques for the analysis of such non-volatile impurities. ijstr.org

One specific application of GC in the analysis of Entecavir is the determination of formaldehyde, a potential toxic impurity. ijstr.org This involves a derivatization step to form a stable and volatile derivative that can be analyzed by GC. ijstr.org While not directly related to this compound, this illustrates a potential, albeit indirect, application of GC in the quality control of Entecavir.

Spectroscopic and Spectrometric Approaches for Structural Characterization and Confirmation of this compound

While chromatographic techniques are excellent for quantitation, spectroscopic and spectrometric methods are indispensable for the definitive structural elucidation and confirmation of impurities. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for determining the structure of organic molecules. nih.govresearchgate.net For an unknown impurity like this compound, a suite of NMR experiments would be conceptually employed for its complete structural elucidation.

Initially, one-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide fundamental information about the number and types of protons and carbons in the molecule. researchgate.net The chemical shifts, coupling constants, and integration values in the ¹H NMR spectrum reveal details about the electronic environment and connectivity of the protons. The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

To assemble the complete structure, two-dimensional (2D) NMR experiments are crucial. nih.gov These include:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is vital for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

By systematically analyzing the data from these NMR experiments, the precise chemical structure of this compound, including its stereochemistry, can be unequivocally determined. researchgate.net

Mass Spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio of ions. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for the identification and characterization of impurities in complex mixtures. nih.gov

LC-MS/MS (Tandem Mass Spectrometry) is particularly valuable for structural elucidation. nih.gov In an LC-MS/MS experiment, the impurity is first separated by the LC system and then introduced into the mass spectrometer. The precursor ion corresponding to the impurity is selected and subjected to fragmentation, generating a series of product ions. The fragmentation pattern provides valuable structural information and can be used to deduce the structure of the impurity, especially when compared to the fragmentation pattern of the parent drug, Entecavir.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the impurity. researchgate.net This information is crucial for confirming the molecular formula of this compound and distinguishing it from other potential impurities with the same nominal mass.

The combination of LC with MS/MS and HRMS provides a comprehensive approach for the identification and structural confirmation of this compound. jbiochemtech.comresearchgate.net The retention time from the LC provides an initial identification, while the accurate mass and fragmentation pattern from the MS analysis offer definitive structural evidence.

The following table presents a conceptual summary of the mass spectrometric data that would be used to characterize this compound.

| Technique | Information Obtained |

| LC-MS | Retention time and molecular weight of the impurity. |

| HRMS | Accurate mass measurement, enabling the determination of the elemental composition (molecular formula). |

| LC-MS/MS | Fragmentation pattern, providing detailed structural information and confirming the identity of the impurity. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Complementary Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy serve as valuable complementary techniques in the analysis of Entecavir and its impurities, including this compound. While hyphenated techniques provide comprehensive separation and identification, these spectroscopic methods offer rapid and cost-effective information for identification and quantification.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying functional groups present in a molecule. ajrconline.org For this compound, its IR spectrum would be compared against the reference standard of the impurity and the main Entecavir compound. The spectrum of Entecavir exhibits prominent peaks corresponding to its functional groups. researchgate.net Analysis of the Impurity 14 spectrum would focus on identifying unique peaks or shifts in wavenumbers that differentiate it from Entecavir, confirming its specific chemical structure. This technique is particularly useful in confirming the presence of expected functional groups in the isolated impurity, aligning with its known structure as a process-related impurity. ajrconline.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is primarily used for the quantitative analysis of compounds that possess a chromophore. Entecavir has a maximum absorbance (λmax) at approximately 253-254 nm, which is utilized for its quantification. wjpsonline.comresearchgate.net this compound, being structurally similar, is expected to have a similar UV absorption profile. UV detection is a fundamental component of HPLC analysis, where it is used to quantify the impurity after chromatographic separation. wjpsonline.com The detector response at a specific wavelength, typically Entecavir's λmax of 254 nm, allows for the calculation of the impurity's concentration relative to the active pharmaceutical ingredient (API). researchgate.net The development of spectrophotometric methods, including derivative spectroscopy and area under the curve (AUC), can enhance specificity and allow for quantification even in the presence of the parent drug. pharmasm.com

Advanced Hyphenated Techniques for Comprehensive Impurity Profiling of Entecavir Incorporating this compound

The comprehensive analysis and profiling of impurities in pharmaceutical substances like Entecavir necessitate the use of advanced hyphenated analytical techniques. nih.gov These methods combine the powerful separation capabilities of chromatography with the detailed identification power of spectroscopy, providing an indispensable tool for ensuring drug purity and safety. ajrconline.orgijfmr.com Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are central to modern impurity profiling. ajpaonline.comijsdr.org

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most widely used hyphenated technique for impurity profiling. ijsdr.org A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is first developed to achieve effective separation of Entecavir from its impurities, including Impurity 14. researchgate.net The eluent from the HPLC column is then introduced into a mass spectrometer. The MS detector provides mass-to-charge ratio (m/z) information, which helps in the unequivocal identification and structural elucidation of the impurities. nih.gov LC-MS is crucial for detecting and identifying unknown impurities that may not have available reference standards. Several LC-MS methods have been developed for the analysis of Entecavir and its related compounds. researchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): For complex structural elucidation, LC-NMR is a powerful, albeit less common, tool. ijsdr.org It provides detailed structural information that can be vital for definitively identifying a newly detected impurity. ijfmr.com By coupling the separation from HPLC directly to an NMR spectrometer, it's possible to obtain precise structural data on the separated impurity peak, confirming its identity as this compound. ijsdr.org

The use of these techniques ensures that all potential impurities, including process-related impurities and degradation products, are effectively separated, identified, and quantified, which is a critical requirement from regulatory bodies. ajrconline.orgnih.gov

Analytical Method Validation Principles and Practices Applied to this compound Procedures (e.g., ICH Q2(R1) guidelines)

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. europa.eu For this compound, any method used for its detection and quantification must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. ich.orgich.orgfda.gov This ensures the reliability, accuracy, and precision of the results obtained. The validation process involves evaluating several key performance characteristics of the method. ich.org These characteristics include specificity, linearity, range, accuracy, precision, and limits of detection and quantitation. researchgate.neteuropa.eu

Specificity and Selectivity of this compound Methods

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, and matrix components. ich.org For this compound, the method must be able to distinguish it from Entecavir and other related impurities. researchgate.netrjpbcs.com

Specificity is typically demonstrated through forced degradation studies and resolution assessment. rjpbcs.com In forced degradation, the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products. ich.orgrjpbcs.com The analytical method must demonstrate that the peak for this compound is well-resolved from any peaks generated during these stress tests. A key metric for selectivity in chromatography is the resolution factor (Rs) between adjacent peaks, which should ideally be greater than 2.0. researchgate.netrjpbcs.com

Linearity and Range for this compound Quantitation

Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. rjpbcs.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. ich.org

For the quantitation of this compound, a series of solutions with concentrations spanning the expected range of the impurity are analyzed. A calibration curve is then generated by plotting the analytical response (e.g., peak area) against the concentration. The linearity is evaluated by the correlation coefficient (r) or coefficient of determination (r²) of the regression line, which should be close to 1 (typically >0.999). researchgate.netrjpbcs.com The specified range for an impurity quantification method typically covers from the reporting threshold to 120% of the specification limit. ich.org

Table 1: Representative Linearity Data for Entecavir-Related Impurities

| Parameter | Impurity 1 | Impurity 2 | Impurity 3 |

| Concentration Range | LOQ to 200% of specification | LOQ to 200% of specification | LOQ to 200% of specification |

| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 |

| Regression Equation | y = 272349x - 156.41 | y = 427959x - 313.01 | y = 342134x - 101.08 |

| Data derived from studies on diastereomeric impurities of Entecavir and is representative of typical performance. rjpbcs.com |

Accuracy and Precision in this compound Analysis

Accuracy is the measure of the closeness of the experimental value to the true or accepted value. ich.org It is typically assessed by determining the recovery of a known amount of the impurity spiked into a sample matrix. jbiochemtech.com For this compound, this would involve adding a known quantity of the impurity reference standard to the Entecavir drug substance and analyzing the sample. The percentage recovery is then calculated. The acceptance criteria for accuracy are usually within a range of 95-105% for impurities. researchgate.netresearchgate.net

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ich.org It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at three levels:

Repeatability: Analysis performed by the same analyst on the same equipment over a short period.

Intermediate Precision: Analysis performed within the same laboratory but on different days, with different analysts, or on different equipment. rjpbcs.com

Reproducibility: Analysis performed in different laboratories.

For impurity analysis, the %RSD for precision studies should be low, typically less than 5%, depending on the concentration level. rjpbcs.com

Table 2: Typical Validation Parameters for Accuracy and Precision of Entecavir Impurities

| Validation Parameter | Typical Acceptance Criterion |

| Accuracy (% Recovery) | 95.0% - 105.0% |

| Precision - Repeatability (%RSD) | < 5.0% |

| Precision - Intermediate (%RSD) | < 5.0% |

| Based on common validation practices for related substance methods. researchgate.netrjpbcs.comresearchgate.net |

Limit of Detection (LOD) and Limit of Quantitation (LOQ) for this compound

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. asianpubs.org It is often determined based on the signal-to-noise ratio of the analytical response, typically at a ratio of 3:1. rjpbcs.com

The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. asianpubs.org The LOQ is commonly established at a signal-to-noise ratio of 10:1. rjpbcs.com

For impurities, it is critical that the LOQ is below the reporting threshold specified by regulatory guidelines. For this compound, validated methods must demonstrate an LOQ that is sufficiently sensitive to control the impurity at its specified limit. Studies on related Entecavir impurities have established methods with an LOQ as low as 0.006%. researchgate.netrjpbcs.com

Table 3: Detection and Quantitation Limits for Entecavir-Related Impurities

| Impurity | Limit of Detection (LOD) (% with respect to 500 µg/mL Entecavir) | Limit of Quantitation (LOQ) (% with respect to 500 µg/mL Entecavir) |

| Impurity 1 | 0.002% | 0.007% |

| Impurity 2 | 0.002% | 0.006% |

| Impurity 3 | 0.003% | 0.008% |

| Data derived from a validated HPLC method for diastereomeric impurities of Entecavir. rjpbcs.com |

Lack of Publicly Available Data on the Robustness and Solution Stability of Analytical Methods for this compound

A thorough investigation of scientific literature and chemical supplier databases reveals a significant lack of specific, publicly available information regarding the robustness and solution stability of analytical methods for a compound identified as "this compound." While general methodologies for the analysis of Entecavir and its related substances exist, detailed studies and data focusing solely on "this compound" are not accessible in the public domain.

Efforts to gather specific data on the chemical identity and analytical properties of "this compound" have yielded conflicting information from various sources regarding its fundamental properties such as molecular formula and weight. This inconsistency underscores the absence of a standardized, well-characterized reference for this specific impurity in publicly accessible scientific literature.

General analytical methods, typically employing Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), have been developed and validated for Entecavir and its impurities as a group. juniperpublishers.com These methods undergo robustness testing, where parameters such as the flow rate of the mobile phase, column temperature, and pH of the mobile phase are intentionally varied to assess the method's reliability under normal operational fluctuations. For instance, studies on Entecavir analytical methods have evaluated changes in flow rate by ±0.1 mL/min and temperature variations of ±5°C to ensure the method's performance remains consistent. rjpbcs.com

Furthermore, solution stability studies are a critical component of method validation, ensuring that the analyte and its impurities remain stable in the chosen solvent for a specified period. For Entecavir and its diastereomeric impurities, solution stability has been demonstrated for up to 48 hours at room temperature, with the relative standard deviation (%RSD) of the assay results remaining within acceptable limits, typically less than 2%. juniperpublishers.comresearchgate.net

Control and Mitigation Strategies for Entecavir Impurity 14

Process Chemistry Optimization for Minimizing Entecavir Impurity 14 Generation

The formation of this compound, chemically identified as (1S,2S,3R,5R)-3-(Benzyloxy)-5-(6-(benzyloxy)-2-(((4-methoxyphenyl)diphenylmethyl)amino)-9H-purin-9-yl)-2-((benzyloxy)methyl)cyclopentan-1-ol, is intrinsically linked to the synthetic route of Entecavir. synzeal.com Optimizing the process chemistry is a primary strategy to minimize its generation.

Raw Material Quality Control to Prevent Precursor Presence

The synthesis of Entecavir involves the coupling of a cyclopentane (B165970) intermediate with a purine (B94841) derivative. The quality of these starting materials and intermediates is paramount. Rigorous quality control of raw materials helps to prevent the introduction of precursors that could lead to the formation of this compound. This includes establishing stringent specifications for all starting materials, intermediates, and reagents.

Reaction Condition Tuning (Temperature, pH, Solvents, Catalysts) for Impurity Suppression

The conditions under which the chemical reactions are performed play a significant role in controlling impurity profiles. For Entecavir synthesis, meticulous tuning of reaction parameters is essential to suppress the formation of Impurity 14. synzeal.com

Key parameters that require optimization include:

Temperature: Controlling the reaction temperature is crucial, as elevated temperatures can lead to side reactions and degradation, potentially increasing the levels of Impurity 14.

pH: The pH of the reaction mixture can influence the reactivity of functional groups and the stability of intermediates. Maintaining an optimal pH range is necessary to favor the desired reaction pathway.

Solvents: The choice of solvent can affect reaction rates and selectivity. The use of an appropriate solvent system can help to minimize the formation of unwanted byproducts.

Catalysts: The type and concentration of catalysts used in the synthesis can significantly impact the impurity profile. Careful selection and optimization of the catalyst are necessary to ensure high conversion to the desired product with minimal impurity generation.

Isolation and Purification Process Enhancements

Even with optimized reaction conditions, some level of impurity formation is often unavoidable. Therefore, robust isolation and purification processes are critical for removing this compound to acceptable levels. Advanced purification techniques such as silica (B1680970) gel chromatography or recrystallization can be employed to effectively minimize the presence of this and other impurities in the final API. The development of a purification strategy that is both efficient and scalable is a key aspect of process enhancement.

Strategies for Reference Standard Synthesis and Characterization of this compound

To accurately detect and quantify this compound, a well-characterized reference standard is essential. synzeal.comaquigenbio.com The synthesis of this reference standard involves a multi-step process, starting from appropriate purine derivatives and cyclopentane intermediates, which may include Mitsunobu coupling reactions.

Once synthesized, the reference standard must be thoroughly characterized to confirm its identity and purity. This characterization typically involves a suite of analytical techniques, including:

High-Performance Liquid Chromatography (HPLC): To determine the purity and retention time of the impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. nih.gov

A comprehensive certificate of analysis (COA) detailing this characterization data is crucial for its use in analytical method development and validation. synzeal.com

Stability-Indicating Methods and Studies for Monitoring this compound Levels

The development of stability-indicating analytical methods is a regulatory requirement to ensure that the API and drug product remain stable and within specification throughout their shelf life. jgtps.comresearchgate.net These methods must be able to separate the API from its impurities and degradation products. researchgate.netnih.gov

Several stability-indicating HPLC and HPTLC methods have been developed for Entecavir and its impurities. jgtps.comijpar.com These methods are validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. jgtps.com A common approach involves using a C18 column with a mobile phase consisting of a buffer and an organic modifier like acetonitrile (B52724). nih.govjuniperpublishers.com

Table 1: Example of HPLC Method Parameters for Entecavir Impurity Analysis

| Parameter | Condition |

| Column | C18, 150 x 4.6 mm, 3.5 µm |

| Mobile Phase | Isocratic mixture |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Column Temperature | 40°C |

| This table presents a generalized example of HPLC conditions; specific methods may vary. juniperpublishers.comresearchgate.net |

Accelerated Degradation Studies of Entecavir and Impurity 14 Formation

Forced degradation studies are a critical component of developing stability-indicating methods. jgtps.comresearchgate.net In these studies, Entecavir is subjected to various stress conditions, such as acidic and alkaline hydrolysis, oxidation, photolysis, and thermal stress, to induce the formation of degradation products. nih.govrjpbcs.com

Research has shown that Entecavir is susceptible to degradation under certain conditions:

Oxidative and Acid Hydrolysis: Entecavir shows significant degradation under these conditions. nih.gov

Thermal Stress: Heating Entecavir formulations, particularly in the presence of excipients like lactose (B1674315), can accelerate degradation and potentially lead to the formation of impurities. scielo.br Studies have shown that heating Entecavir above 65°C can induce dehydration and side reactions.

Basic Conditions and UV Light: Exposure to basic conditions and UV light can also lead to the formation of degradation products. researchgate.net

By analyzing the degradation products formed under these stress conditions, including this compound, the stability-indicating nature of the analytical method can be confirmed. rjpbcs.com These studies provide valuable information on the degradation pathways of Entecavir and help in establishing appropriate storage conditions and shelf-life for the drug product.

Application of Quality by Design (QbD) Principles in Controlling this compound

Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development that aims to ensure product quality is built in from the outset. The control of impurities, such as this compound, is a prime area for the application of QbD principles.

The QbD framework involves several key elements:

Quality Target Product Profile (QTPP): This defines the desired quality characteristics of the final drug product. For an Entecavir tablet, the QTPP would include attributes such as identity, assay, uniformity, and, crucially, the limits for specified and unspecified impurities, including this compound.

Critical Quality Attributes (CQAs): These are the physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. The level of this compound is a CQA as it has the potential to impact the safety and efficacy of the drug product.

Risk Assessment: This involves identifying and evaluating the potential risks to product quality. For this compound, a risk assessment would identify the factors in the drug substance synthesis, formulation, and manufacturing process that could lead to its formation. This includes evaluating the impact of raw material attributes (e.g., excipient type and quality) and process parameters (e.g., temperature, drying time).

Design Space: Through systematic experimentation (e.g., Design of Experiments - DoE), a design space can be established. This is the multidimensional combination and interaction of input variables (e.g., material attributes and process parameters) that have been demonstrated to provide assurance of quality. For this compound, the design space would define the acceptable ranges for parameters like granulation temperature and moisture content to consistently minimize its formation.

Control Strategy: A planned set of controls, derived from product and process understanding, that assures process performance and product quality. The control strategy for this compound would include controls on incoming materials, in-process controls, and final product specifications. This might involve tighter specifications for lactose monohydrate, strict temperature and humidity controls during manufacturing and storage, and a validated analytical method for accurately monitoring the level of Impurity 14.

Table 3: Illustrative Risk Assessment for this compound Formation

| Potential Risk Factor | Potential Cause | Risk Ranking (Severity, Probability, Detectability) | Mitigation Strategy |

| High Temperature during Granulation | Inadequate process control | High | Implement strict temperature controls and monitoring (PAT). |

| Presence of Reactive Excipients | Use of lactose monohydrate | Medium | Evaluate alternative, less reactive excipients. |

| High Moisture Content in Granules | Inefficient drying process | Medium | Optimize drying parameters and implement in-process moisture checks. |

| Long-Term Storage at High Temperatures | Inappropriate storage conditions | High | Clearly define storage conditions on product labeling. |

By applying QbD principles, manufacturers can move from a reactive "testing to release" approach to a proactive "building in quality" paradigm. This ensures a robust manufacturing process and a consistent supply of high-quality Entecavir with minimal levels of impurities like Impurity 14, ultimately safeguarding patient safety.

Regulatory Science and Perspectives on Entecavir Impurity Management

Approaches to Establishing Reporting, Identification, and Qualification Thresholds for Impurities (conceptual, not specific limits for Entecavir Impurity 14)

The ICH guidelines introduce a tiered approach for managing impurities based on specific thresholds. These thresholds are not fixed limits but trigger requirements for reporting, identification, and toxicological qualification. gmpinsiders.com The thresholds are based on the maximum daily dose (MDD) of the drug substance, as a higher dose means greater potential exposure to any given impurity. registech.com

Reporting Threshold: This is the level above which an impurity must be reported in a regulatory submission. The purpose is to provide regulatory agencies with a clear picture of the impurities present in a new drug substance. ich.org

Identification Threshold: If an impurity level exceeds this threshold, the manufacturer must determine its structure. europa.eu This involves using advanced analytical techniques to achieve structural characterization. bfarm.de

Qualification Threshold: When an impurity is present above this level, the manufacturer must acquire and evaluate data to establish its biological safety. ich.org The qualification process assesses the toxicological risk of the impurity to justify its proposed acceptance criterion in the specification. fda.gov

The conceptual relationship between the maximum daily dose and these thresholds for a drug substance is illustrated in the table below.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

| This table presents the conceptual thresholds as outlined in ICH Q3A(R2). TDI = Total Daily Intake. The thresholds for drug products (ICH Q3B) follow a similar principle but with different values. |

The decision to set a specific acceptance limit for an impurity, such as this compound, involves a comprehensive rationale that includes safety considerations and an understanding of the manufacturing process capability. ich.orgfda.gov If an impurity level exceeds the qualification threshold, a manufacturer might need to conduct additional toxicological studies or implement process changes to reduce the impurity to a qualified level. bfarm.de

Case Studies and Best Practices in Impurity Control Relevant to this compound

The effective management of impurities is a hallmark of a robust pharmaceutical quality system. Best practices involve a proactive approach to understand and control impurity formation throughout the drug development lifecycle. registech.com For an impurity like this compound, which is identified as a process-related impurity in the synthesis of Entecavir, these practices are directly applicable.

Best Practices in Impurity Management:

Thorough Process Understanding: A deep understanding of the synthetic route is paramount. This includes identifying potential impurities that may arise from starting materials, intermediates, and reaction by-products. ich.org For this compound, knowledge of its formation during the coupling of purine (B94841) derivatives and cyclopentane (B165970) intermediates is key to its control.

Advanced Analytical Methods: The use of validated, stability-indicating analytical methods is crucial for detecting and quantifying impurities. gmpinsiders.com High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose. numberanalytics.com this compound is used as a reference standard in the development and validation of such analytical methods to ensure the quality and purity of Entecavir batches. synzeal.com

Forced Degradation and Stability Studies: Forced degradation studies, where the drug substance is exposed to stress conditions like heat, light, humidity, and pH extremes, help identify potential degradation products. gmpinsiders.comjyoungpharm.org This is critical for predicting how an impurity profile might change over the product's shelf-life. While this compound is a process-related impurity, understanding its stability is also important.

Control of Starting Materials and Excipients: The quality of raw materials directly impacts the impurity profile of the final product. Interactions between the API and excipients can also lead to the formation of degradation products. scirp.org For example, studies have shown that lactose (B1674315) monohydrate in Entecavir formulations can accelerate degradation at elevated temperatures.

Case Study: Management of Genotoxic Impurities (e.g., Nitrosamines)

A relevant case study in impurity control is the industry-wide effort to manage nitrosamine (B1359907) impurities. These compounds are classified as probable human carcinogens and have been detected in several drug products. This situation highlighted the need for rigorous risk assessment of all manufacturing processes to identify and mitigate potential sources of such potent impurities. The strategies employed—including process modification, enhanced analytical testing with highly sensitive methods, and setting stringent limits based on toxicological concern—serve as a model for controlling any unusually toxic impurity, underscoring the importance of a proactive, science- and risk-based approach to impurity management. gmpinsiders.com

The control of this compound benefits from these established principles. By using it as a reference standard, manufacturers can ensure their analytical methods are sufficiently sensitive and specific. aquigenbio.com This allows for routine quality control to verify that the impurity remains below its qualified limit, ensuring the safety and efficacy of the final Entecavir product.

Future Directions and Emerging Research Avenues for Entecavir Impurity 14

Development of Predictive Models for Entecavir Impurity 14 Formation

Predicting the formation of impurities like this compound is a key goal in modern pharmaceutical development. The development of robust predictive models can help in designing manufacturing processes that minimize impurity generation from the outset.

Detailed research findings indicate that the formation of this compound is influenced by specific conditions such as thermal stress and interactions with certain excipients. For instance, heating Entecavir formulations, particularly those containing lactose (B1674315) monohydrate, can accelerate degradation and lead to the formation of this impurity.

Future predictive models will likely be based on chemical kinetic modeling, which uses fundamental knowledge of reaction mechanisms to forecast outcomes. researchgate.net For this compound, these models would incorporate variables such as temperature, pH, the presence of excipients like lactose, and residual moisture content. By simulating these conditions, researchers can identify critical process parameters that have the most significant impact on the rate of impurity formation. Phenomenological models that account for complex factors in organic reaction mixtures are becoming more common in pharmaceutical development, as elementary kinetics are often insufficient to describe impurity formation accurately. researchgate.net

Table 1: Approaches for Predictive Modeling of this compound Formation

| Modeling Approach | Key Parameters to Consider | Potential Outcome |

|---|---|---|

| Chemical Kinetics Modeling | Temperature, pH, reactant concentrations, catalyst presence. researchgate.net | Prediction of formation rates under various manufacturing and storage conditions. |

| Thermodynamic Modeling | Enthalpy and entropy of formation, Gibbs free energy. researchgate.net | Assessment of the likelihood of impurity formation and process stability. |

| Forced Degradation Modeling | Stress factors (heat, humidity, light, oxidation). juniperpublishers.comnih.gov | Identification of degradation pathways and critical factors leading to impurity formation. |

| Process Parameter Modeling | Mixing intensity, solvent volume, reaction time. researchgate.net | Optimization of the manufacturing process to minimize impurity levels. |

Integration of In Silico and Machine Learning Approaches in Impurity Research for this compound

In silico and machine learning (ML) techniques are poised to revolutionize impurity research by enabling rapid screening and prediction without the need for extensive laboratory experiments. These computational tools can analyze vast datasets to identify patterns and relationships that are not readily apparent.

For this compound, ML algorithms such as support vector machines (SVM) and deep neural networks (DNN) could be trained on existing experimental data to predict its formation under a wide range of untested conditions. acs.orgrsc.org Quantitative Structure-Activity Relationship (QSAR) models, for example, can be developed to correlate the molecular descriptors of Entecavir and related compounds with the propensity to form Impurity 14. rsc.org

Furthermore, computational methods can aid in understanding the toxicological profile of impurities. While this compound is classified as a non-genotoxic impurity, in silico toxicology platforms can provide a deeper assessment of its potential biological interactions. This proactive approach aligns with regulatory expectations for a more thorough understanding of impurity risks.

Table 2: In Silico and Machine Learning Techniques in Impurity Research

| Technique | Application for this compound | Expected Benefit |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predict formation propensity based on molecular structure. rsc.org | Early identification of structural liabilities and high-risk transformation pathways. |

| Deep Learning (e.g., DNNs) | Model complex, non-linear relationships in formation kinetics. rsc.orgsemanticscholar.org | More accurate predictions of impurity levels in final drug products. |

| Support Vector Machines (SVM) | Classify process conditions as high or low risk for impurity formation. acs.orgrsc.org | Efficient process optimization and risk assessment. |

| Molecular Docking | Investigate potential interactions with biological targets, similar to Entecavir's mechanism. | Elucidate potential biological activities, even if minimal. |

Novel Analytical Technologies for Enhanced this compound Detection and Characterization

While standard High-Performance Liquid Chromatography (HPLC) is used to resolve this compound, the drive for greater sensitivity and more comprehensive characterization is pushing the adoption of advanced analytical technologies. researchgate.net The goal is to detect impurities at ever-lower levels and to gain definitive structural information, which is crucial for regulatory submissions and safety assessments. nih.govbohrium.com

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry (MS), are at the forefront of this evolution. biomedres.usbiomedres.us Techniques like Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight High-Resolution Mass Spectrometry (LC-Q-TOF-HRMS) offer significant advantages over traditional methods. biomedres.usbiomedres.us These technologies provide not only higher sensitivity and resolution but also precise mass measurements that facilitate the unambiguous identification of impurities and their degradation products. nih.gov

Other emerging technologies include advanced Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and novel electrochemical sensors for rapid detection. bohrium.comelectrochemsci.org These methods will provide a more complete picture of the impurity profile of Entecavir.

Table 3: Comparison of Analytical Technologies for this compound

| Technology | Principle | Advantages for Impurity 14 Detection |

|---|---|---|

| Standard HPLC | Separation based on column interaction. biomedres.us | Established, reliable for routine quality control. |

| UPLC-MS/MS | High-pressure separation with mass-based detection. biomedres.usresearchgate.net | Faster analysis, higher sensitivity, and structural confirmation. nih.gov |

| LC-Q-TOF-HRMS | Chromatography with high-resolution mass spectrometry. biomedres.us | Accurate mass measurement for definitive identification of unknown impurities. |

| Preparative HPLC | Large-scale separation for material collection. youtube.com | Isolation of sufficient quantities of Impurity 14 for use as a reference standard. |

| Electrochemical Sensors | Measures electrochemical response of the analyte. electrochemsci.org | Potential for rapid, low-cost, and portable detection systems. |

Sustainable Chemistry Principles in Minimizing Pharmaceutical Impurities like this compound

The pharmaceutical industry is increasingly adopting the principles of green chemistry to reduce its environmental impact and improve process efficiency. pharmacyjournal.orginstituteofsustainabilitystudies.com These principles are directly applicable to minimizing the formation of impurities such as this compound.

Key green chemistry strategies include the use of safer solvents, improving atom economy, and employing catalysis to make reactions more efficient and selective. pharmacyjournal.orginstituteofsustainabilitystudies.com For the synthesis of Entecavir, this could involve replacing hazardous solvents with greener alternatives like water or supercritical carbon dioxide, thereby reducing toxic waste. instituteofsustainabilitystudies.com Optimizing synthetic routes to reduce the number of steps can also decrease the opportunities for impurity formation. nih.gov

Continuous manufacturing is another sustainable approach that can lead to better control over impurities. pharmacyjournal.org Compared to batch processing, continuous flow chemistry allows for tighter control of reaction parameters like temperature and mixing, which can suppress side reactions that lead to impurities. jddhs.com The application of these principles not only helps in producing purer Entecavir but also aligns with the broader goals of environmental sustainability and cost reduction in pharmaceutical manufacturing. instituteofsustainabilitystudies.comjddhs.com

| Design for Degradation | Design the molecule and process so that any residual impurities break down into innocuous substances. nih.gov | Reduces the long-term environmental impact of the drug product. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.